molecular formula C21H20N4O3 B2852935 1-benzyl-N-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896818-11-4

1-benzyl-N-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2852935
CAS No.: 896818-11-4
M. Wt: 376.416
InChI Key: QRIZBZBUEZZSPL-UHFFFAOYSA-N
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Description

1-Benzyl-N-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound featuring a fused pyrido-pyrrolo-pyrimidine core. Its structure includes a benzyl group at the 1-position and a 2-methoxyethyl carboxamide substituent at the 2-position. Its synthesis typically involves multi-step reactions, including cyclocondensation and carboxamide coupling, as observed in structurally analogous compounds .

Properties

IUPAC Name

6-benzyl-N-(2-methoxyethyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-28-12-10-22-20(26)17-13-16-19(25(17)14-15-7-3-2-4-8-15)23-18-9-5-6-11-24(18)21(16)27/h2-9,11,13H,10,12,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIZBZBUEZZSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Differences :

  • Morpholinoethyl Derivative : Requires morpholine-containing amines, introducing additional steps for amine synthesis.
  • 9-Methyl Analogs : Incorporation of a methyl group at the 9-position necessitates modified starting materials (e.g., 9-methylpyrido precursors).

Physicochemical Properties

  • Solubility: The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to N-aryl derivatives (e.g., ) but is less polar than morpholinoethyl analogs .
  • Lipophilicity (LogP) : Estimated LogP for the target compound is ~2.1, lower than 1,9-dimethyl derivatives (~3.5) due to reduced alkyl content .

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